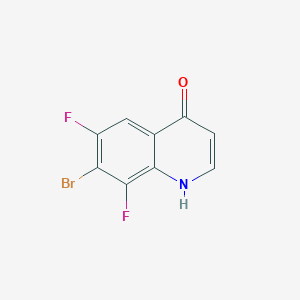

7-Bromo-6,8-difluoroquinolin-4-ol

Description

7-Bromo-6,8-difluoroquinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 7, fluorine atoms at positions 6 and 8, and a hydroxyl group at position 2. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, with halogen substituents influencing electronic properties and intermolecular interactions .

Properties

Molecular Formula |

C9H4BrF2NO |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

7-bromo-6,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14) |

InChI Key |

NOMAACWLMMOJIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C2C1=O)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-difluoroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting with a 6,8-difluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6,8-difluoroquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The bromine atom can be reduced to form 6,8-difluoroquinolin-4-ol.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 6,8-difluoroquinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential use as an antineoplastic agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoroquinolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Bromo-6,8-difluoroquinolin-4-ol and related quinoline derivatives, as identified in and other sources:

Key Observations:

Substituent Position and Halogenation: The placement of bromine at C7 in the target compound distinguishes it from analogs like 8-Bromo-4-methoxy-2-methylquinoline (Br at C8). Positional differences significantly affect steric and electronic interactions, as seen in NMR chemical shifts (e.g., aromatic protons in and show δ 7.35–8.80 ppm for quinazolines vs. δ 6.00–8.33 ppm for dihydroisoquinolines) .

Functional Group Impact: Hydroxyl groups (e.g., at C4 in the target compound vs. C3 in 6,8-Dibromo-2-methylquinolin-3-ol) influence hydrogen-bonding networks. For instance, the hydroxyl in ’s compound (C5-H at δ 6.00) exhibits distinct IR absorption at 2250–3500 cm⁻¹, characteristic of O-H stretching . Trifluoromethyl groups (e.g., in 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline) enhance metabolic resistance but reduce solubility compared to fluorine atoms .

Core Structure Differences: Quinazoline derivatives () feature a two-nitrogen heterocyclic core, altering electronic delocalization and binding properties relative to quinolines. For example, the quinazoline compound in shows a downfield-shifted NH proton at δ 11.42, indicative of strong hydrogen bonding .

Research Implications

The unique substitution pattern of 7-Bromo-6,8-difluoroquinolin-4-ol positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science. Comparative studies with ’s high-similarity compounds (e.g., 8-Bromo-4-methoxy-2-methylquinoline) could elucidate structure-activity relationships for halogenated quinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.